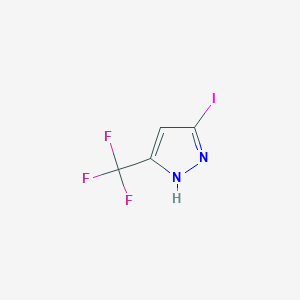

5-iodo-3-(trifluoromethyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffolds in Synthetic Chemistry and Material Science

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a foundational structure in the development of a vast array of chemical compounds. numberanalytics.comias.ac.in Its versatility makes it a crucial building block, or scaffold, in the synthesis of molecules for pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.commdpi.com In medicinal chemistry, the pyrazole core is a well-established pharmacophore, present in numerous approved drugs with activities ranging from anti-inflammatory to anticancer agents. numberanalytics.commdpi.com The structural rigidity and specific electronic properties of the pyrazole ring allow for precise three-dimensional arrangements of functional groups, facilitating targeted interactions with biological macromolecules. smolecule.com Beyond medicine, pyrazole derivatives are integral to the creation of pesticides and herbicides in the agrochemical industry and are used in material science to develop novel materials like luminescent compounds and conducting polymers. numberanalytics.com

Strategic Importance of Fluorine and Iodine Substituents in Pyrazole Derivatization

The strategic placement of fluorine and iodine substituents on the pyrazole ring dramatically enhances its utility as a synthetic intermediate.

Trifluoromethyl Group (CF3): The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyrazole ring. smolecule.com It is known to enhance key molecular attributes such as metabolic stability, bioavailability, and binding affinity to biological targets by increasing lipophilicity. researchgate.netsmolecule.com This makes trifluoromethylated pyrazoles, like Celecoxib, highly valuable in drug design. researchgate.net

Iodine Atom (I): The iodine atom serves as a versatile functional handle for further molecular elaboration. As an excellent leaving group, the iodo substituent is readily displaced in nucleophilic substitution reactions. smolecule.com More importantly, it is an ideal participant in a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. nih.gov This capability allows for the straightforward introduction of complex carbon-based fragments, making iodo-substituted pyrazoles powerful intermediates for constructing diverse molecular architectures. nih.gov

Scope and Research Focus on 5-Iodo-3-(trifluoromethyl)-1H-pyrazole as a Key Intermediate

This compound has emerged as a key intermediate in organic synthesis, combining the beneficial properties of both the trifluoromethyl group and the iodo substituent on a stable pyrazole core. Its chemical structure makes it a highly valuable building block for creating more complex, functionalized pyrazole derivatives.

Research has demonstrated its utility in various chemical transformations. The iodine at the 5-position can be selectively targeted for modification without disturbing the rest of the molecule. For instance, deprotonation with a strong base like n-butyllithium generates a lithium intermediate at the 5-position, which can then react with iodine to exclusively yield the 5-iodo derivative. smolecule.comnih.gov This regioselective functionalization is crucial for controlled synthesis. The compound serves as a precursor in reactions that are fundamental to drug discovery and material science, including:

Nucleophilic Substitution Reactions: The iodine atom can be replaced by various nucleophiles to introduce new functional groups. smolecule.com

Metal-Catalyzed Cross-Coupling: It is a prime substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of substituted pyrazoles. nih.gov

The combination of a stable, biologically relevant core with two distinct and strategically important functional groups positions this compound as a central and powerful tool for synthetic chemists.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1015780-53-6 |

| Molecular Formula | C₄H₂F₃IN₂ |

| Molecular Weight | 261.97 g/mol smolecule.com |

| Physical Form | Solid sigmaaldrich.com |

Table 2: Key Synthetic Reactions Involving Iodo-Trifluoromethyl-Pyrazoles

| Reaction Type | Description | Significance |

|---|---|---|

| Iodination | Introduction of an iodine atom onto the pyrazole ring, often regioselectively at the C4 or C5 position. nih.gov | Creates a versatile handle for subsequent functionalization. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of the iodo-pyrazole with a boronic acid or ester. nih.gov | Forms new carbon-carbon bonds, allowing for the attachment of aryl or vinyl groups. |

| Sonogashira Coupling | Palladium-catalyzed reaction between the iodo-pyrazole and a terminal alkyne. nih.gov | Introduces alkynyl moieties, expanding molecular complexity. |

| Nucleophilic Substitution | Displacement of the iodide by a nucleophile. smolecule.com | Enables the introduction of a wide variety of functional groups. |

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3IN2/c5-4(6,7)2-1-3(8)10-9-2/h1H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXYQFSOMKXHDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015780-53-6 | |

| Record name | 5-iodo-3-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Spectroscopic Characterization of 5 Iodo 3 Trifluoromethyl 1h Pyrazole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of 5-iodo-3-(trifluoromethyl)-1H-pyrazole, offering atom-specific information.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, primarily featuring a single resonance corresponding to the C4-H proton of the pyrazole (B372694) ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of both the iodine atom at the C5 position and the trifluoromethyl group at the C3 position. In related trifluoromethyl-substituted pyrazoles, the C4-H proton typically appears as a singlet in the aromatic region of the spectrum. For instance, in derivatives like 3,5-bis(trifluoromethyl)-1H-pyrazole, the C4-H proton signal is observed in the range of 6.5-8.5 ppm. The precise chemical shift for the title compound would provide valuable information on the combined electronic impact of the iodo and trifluoromethyl substituents on the pyrazole ring.

Table 1: Representative ¹H NMR Data for Substituted Pyrazoles

| Compound | Solvent | Chemical Shift (δ) of C4-H (ppm) |

| 3,5-bis(trifluoromethyl)-1H-pyrazole | - | 6.5-8.5 |

| 5-Fluoro-4-phenyl-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | CDCl₃ | - |

| 3-(Difluoromethyl)-1-(2,5-dimethylphenyl)-5-fluoro-4-phenyl-1H-pyrazole | CDCl₃ | - |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum is expected to display distinct signals for the three carbon atoms of the pyrazole ring (C3, C4, and C5) and the carbon of the trifluoromethyl group. The chemical shifts of the ring carbons are diagnostic of their electronic environment. The C3 and C5 carbons, being directly attached to the electronegative trifluoromethyl and iodo groups, respectively, are expected to resonate at a lower field compared to the C4 carbon. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. In similar fluorinated pyrazoles, the CF₃ carbon signal exhibits a characteristic quartet with a large one-bond carbon-fluorine coupling constant (¹JCF).

Table 2: Expected ¹³C NMR Resonances for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| C3 | Downfield | Singlet |

| C4 | Upfield | Singlet |

| C5 | Downfield | Singlet |

| CF₃ | 115-125 | Quartet (¹JCF) |

Note: The chemical shift ranges are estimations based on general principles and data from related structures.

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing the trifluoromethyl group in this compound. A single resonance is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is a sensitive probe of the electronic environment of the trifluoromethyl group. For many trifluoromethyl-substituted aromatic and heterocyclic compounds, the ¹⁹F NMR signal for the CF₃ group typically appears in a well-defined region of the spectrum. For instance, in 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, the trifluoromethyl group exhibits a singlet at -61.00 ppm. mdpi.com The absence of coupling to other nuclei in a proton-decoupled ¹⁹F NMR spectrum would confirm the presence of an isolated trifluoromethyl group.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound. The IR spectrum is expected to show distinct absorption bands corresponding to the vibrations of the pyrazole ring and the trifluoromethyl group.

Key expected vibrational bands include:

N-H stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H bond of the pyrazole ring.

C-H stretching: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹.

C=N and C=C stretching: Vibrations associated with the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

C-F stretching: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group are anticipated in the region of 1100-1350 cm⁻¹.

C-I stretching: The C-I stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹.

In a study of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole, the pyrazole ring deformation was observed at 634 cm⁻¹. derpharmachemica.com For 3-methyl-2-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-one, a strong absorption at 1318 cm⁻¹ was attributed to the Ar-CF₃ group. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation pattern of this compound, which has a molecular weight of approximately 261.97 g/mol . smolecule.comchemsrc.com The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern under electron ionization (EI) would likely involve the following characteristic losses:

Loss of an iodine atom: A prominent fragment ion corresponding to [M-I]⁺ would be expected due to the relatively weak C-I bond.

Loss of a trifluoromethyl radical: A fragment corresponding to [M-CF₃]⁺ may also be observed.

Ring fragmentation: Subsequent fragmentation of the pyrazole ring could lead to smaller, characteristic ions.

Analysis of the isotopic pattern of the molecular ion peak would be consistent with the presence of one iodine atom. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, further confirming the structure of the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides unambiguous and accurate structural parameters, which are crucial for understanding the relationship between molecular structure and material properties. nih.gov For this compound and its derivatives, single-crystal X-ray diffraction analysis has been instrumental in elucidating key structural features, including intramolecular geometries and the complex intermolecular interactions that govern crystal packing. mdpi.com

Bond Lengths, Bond Angles, and Torsion Angle Analysis

Detailed X-ray diffraction studies on derivatives, such as 5-iodo-1-arylpyrazoles, provide significant insight into the molecular geometry of the this compound framework. mdpi.com The bond lengths and angles within the pyrazole ring are consistent with its aromatic character, though they are influenced by the electronic effects of the iodo and trifluoromethyl substituents.

The C-I bond length is a critical parameter, particularly when analyzing halogen bonding. In a series of 5-iodo-1-arylpyrazoles, this bond length was consistently found to be in the range of 2.065 Å to 2.075 Å. mdpi.com The geometry around the trifluoromethyl group and its attachment to the pyrazole ring are also of significant interest, although specific data for the parent compound is not detailed in the provided sources. In related structures, like 3,5-bis(trifluoromethyl)pyrazole, the C-C and C-F bond lengths of the CF3 group are consistent with values observed for other trifluoromethylated azoles. researchgate.net

Below is a representative table of selected bond lengths and angles for a derivative, ethyl 2-(4-((tert-butyl)dimethylsilyloxy)phenyl)-5-iodo-3-(trifluoromethyl)-2H-pyrazole-4-carboxylate, which illustrates the typical geometry of this class of compounds.

| Parameter | Value |

| Bond Lengths (Å) | |

| I-C(5) | 2.075 |

| C(3)-CF3 | Data not available |

| N(1)-N(2) | Data not available |

| N(2)-C(3) | Data not available |

| C(3)-C(4) | Data not available |

| C(4)-C(5) | Data not available |

| C(5)-N(1) | Data not available |

| Bond Angles (°) | |

| I-C(5)-N(1) | Data not available |

| I-C(5)-C(4) | Data not available |

| N(1)-N(2)-C(3) | Data not available |

| N(2)-C(3)-C(4) | Data not available |

| C(3)-C(4)-C(5) | Data not available |

| C(4)-C(5)-N(1) | Data not available |

| C(5)-N(1)-N(2) | Data not available |

| Torsion Angles (°) | |

| C(4)-C(3)-C(CF3)-F | Data not available |

| N(2)-N(1)-C(aryl)-C(aryl) | 76.4(1) - 94.6(3) |

Specific bond lengths and angles for the pyrazole ring of this compound itself are not available in the provided search results. The data for the C-I bond and the inter-ring torsion angle are taken from a study on 5-iodo-1-arylpyrazole derivatives. mdpi.com

Conformational Preferences and Rotational Disorder Studies

The conformation of pyrazole derivatives is often characterized by the dihedral angles between the pyrazole ring and its substituents. In the case of 1-aryl substituted 5-iodo-3-(trifluoromethyl)-1H-pyrazoles, the molecules are notably non-planar. mdpi.com Steric hindrance between the aryl substituent at the N1 position and the substituents at the C5 and C3 positions of the pyrazole ring forces the aryl ring to rotate out of the plane of the pyrazole ring. The observed dihedral angles between the 5-iodopyrazole and the phenyl rings in a series of such compounds were found to be in the range of 76.4° to 94.6°. mdpi.com

In another derivative, 1-methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime, the dihedral angle between the phenyl ring and the pyrazole ring is 96.6°. psu.edu This twisted conformation is a common feature for N-substituted pyrazoles with bulky groups.

Disorder, particularly of symmetrical groups like trifluoromethyl, is a phenomenon often observed in crystal structures. In the crystal structure of a related compound, 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol, the fluorine atoms of the trifluoromethyl group were found to be disordered over two sets of sites. nih.gov This indicates that the CF3 group can adopt multiple orientations in the solid state, a factor that can influence the local electronic environment and intermolecular interactions.

Supramolecular Interactions in Crystal Lattices

The solid-state packing of this compound and its derivatives is dictated by a variety of non-covalent interactions, which assemble the molecules into higher-order supramolecular architectures. mdpi.comresearchgate.net The presence of the iodine atom, the trifluoromethyl group, and the N-H group of the pyrazole ring (in the parent compound or N-unsubstituted derivatives) provides multiple sites for hydrogen and halogen bonding. mdpi.commdpi.com

Halogen Bonding: The iodine atom at the C5 position is a potent halogen bond donor. mdpi.com The electropositive region on the outer surface of the iodine atom, known as the σ-hole, can interact favorably with nucleophilic atoms like oxygen, nitrogen, or even π-systems. mdpi.com In the crystal structures of 5-iodo-1-arylpyrazoles, a wide variety of halogen-bond-driven interactions have been observed, including:

C–I···O: Interactions between the iodine atom and carbonyl or nitro group oxygen atoms. mdpi.com

C–I···N: Interactions involving the iodine and a nitrogen atom from a neighboring molecule. mdpi.com

C–I···π: The iodine atom interacts with the electron-rich π-cloud of an adjacent aryl ring. mdpi.com

C–I···Br: In derivatives containing bromine, halogen-halogen interactions are also observed. mdpi.com

These interactions can link molecules into one-dimensional chains or more complex two-dimensional networks. mdpi.com For example, in one derivative, C10-I1···Br1 interactions with a bond distance of 3.6468(5) Å and an angle of 159.8(1)° help to interconnect molecular layers. mdpi.com

Hydrogen Bonding: Pyrazole derivatives are capable of forming strong hydrogen bonds. In N-unsubstituted pyrazoles, the N-H group acts as a hydrogen bond donor, while the pyridine-like N2 atom acts as an acceptor. mdpi.com This leads to the formation of various motifs, such as dimers, trimers, tetramers, and catemers (chains). researchgate.netmdpi.com While the parent 1H-pyrazole forms a catemeric chain, other derivatives like 3,5-bis(trifluoromethyl)pyrazole form tetramers through N–H···N hydrogen bonds. researchgate.net

Other Interactions: Aromatic π–π stacking interactions can also play a role in the crystal packing of aryl-substituted derivatives, further stabilizing the three-dimensional structure. nih.gov The combination of these varied supramolecular interactions leads to the formation of complex and robust crystal lattices. mdpi.commanipal.edu

Applications in Advanced Organic Synthesis and Functional Materials

5-Iodo-3-(trifluoromethyl)-1H-pyrazole as a Versatile Building Block in Complex Molecule Synthesis

This compound serves as a key intermediate in the synthesis of more elaborate chemical structures. researchgate.netnih.gov The carbon-iodine bond at the 5-position of the pyrazole (B372694) ring is particularly amenable to a variety of cross-coupling reactions, allowing for the strategic introduction of diverse functional groups. nih.govsciforum.net This reactivity makes it an attractive starting point for building complex molecules with potential applications in pharmaceuticals and agrochemicals. researchgate.netenamine.net The trifluoromethyl group concurrently imparts specific physicochemical properties, such as increased metabolic stability and lipophilicity, which are often desirable in bioactive compounds. beilstein-journals.orgsmolecule.com

The functional handles on this compound enable its use in constructing fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. mdpi.commdpi.com

Pyrazolo[1,5-a]pyrimidines : The general synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. mdpi.comnih.gov While not a direct precursor, this compound can be readily converted into the necessary 5-amino-3-(trifluoromethyl)-1H-pyrazole intermediate through reactions like the Buchwald-Hartwig amination. This subsequent cyclization allows for the incorporation of the trifluoromethyl-pyrazole motif into the pyrazolo[1,5-a]pyrimidine (B1248293) core, a privileged structure known for its role in developing protein kinase inhibitors. nih.govnih.gov The synthesis is often regioselective and can be facilitated by microwave assistance. researchgate.net

Pyrazolo[4,3-c]pyridines : The construction of the pyrazolo[4,3-c]pyridine system can be achieved by forming a pyridine (B92270) ring onto a pyrazole precursor. beilstein-journals.org The iodine atom in this compound is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. nih.gov Research has demonstrated a similar approach using 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, which undergoes a Sonogashira coupling with terminal alkynes, followed by a cyclization reaction with an amine to form the fused pyridine ring. beilstein-journals.orgresearchgate.net Given that iodo-substituted aromatics are typically more reactive than their chloro counterparts in such couplings, this compound is an ideal substrate for this synthetic strategy. nih.gov This multicomponent, one-pot procedure can be efficiently performed under microwave assistance. beilstein-journals.orgresearchgate.net

A representative reaction scheme for forming the pyrazolo[4,3-c]pyridine core is detailed below.

Table 1: Synthesis of Pyrazolo[4,3-c]pyridines via Sonogashira Coupling and Cyclization

| Precursor | Alkyne | Catalyst | Base/Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-Chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / t-BuNH₂ | Microwave, 120 °C | 6-Phenyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine | 59% (overall) | beilstein-journals.org |

| 5-Chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / t-BuNH₂ | Microwave, 120 °C | 6-Butyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine | 43% (overall) | beilstein-journals.org |

In target-oriented synthesis, particularly in drug discovery, generating a diverse library of related compounds is crucial for structure-activity relationship (SAR) studies. nih.gov this compound is an exemplary building block for this purpose. The C-I bond provides a reactive site for introducing a wide array of substituents at the 5-position. nih.gov

Key reactions that enable this diversification include:

Suzuki-Miyaura Coupling : To form C-C bonds with various aryl and heteroaryl groups. researchgate.netnih.gov

Sonogashira Coupling : To introduce alkynyl moieties, which can serve as handles for further transformations like click chemistry. researchgate.netnih.gov

Heck Coupling : For the introduction of vinyl groups.

Buchwald-Hartwig Amination : For the formation of C-N bonds, introducing diverse amine functionalities.

This versatility allows chemists to systematically modify the pyrazole scaffold, fine-tuning its steric and electronic properties to optimize interactions with biological targets. smolecule.com The trifluoromethyl group at the 3-position acts as a crucial modulator of bioactivity, often enhancing metabolic stability and binding affinity. smolecule.com

Table 2: Cross-Coupling Reactions of Substituted 3-(Trifluoromethyl)-1H-pyrazoles

| Pyrazole Substrate | Coupling Partner | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 5-Iodo-1-aryl-3-CF₃-1H-pyrazole | Phenylboronic acid | Suzuki-Miyaura | 5-Phenyl-1-aryl-3-CF₃-1H-pyrazole | nih.gov |

| 5-Iodo-1-aryl-3-CF₃-1H-pyrazole | Phenylacetylene | Sonogashira | 5-(Phenylethynyl)-1-aryl-3-CF₃-1H-pyrazole | nih.gov |

Role in Ligand Design for Transition Metal Catalysis

Pyrazole derivatives are widely used as ligands in coordination chemistry and transition metal catalysis due to the ability of their two adjacent nitrogen atoms to coordinate with metal centers. rsc.org this compound offers unique features for the rational design of specialized ligands. escholarship.org

The strongly electron-withdrawing nature of the trifluoromethyl group significantly modulates the electronic properties of the pyrazole ring. vulcanchem.com This effect reduces the electron-donating ability of the coordinating nitrogen atoms, which can be advantageous for stabilizing certain metal oxidation states or influencing the catalytic cycle. By fine-tuning the electronic environment of the metal catalyst, it is possible to enhance its activity, selectivity, and stability. rsc.org

Furthermore, the iodine atom at the 5-position can serve as a synthetic handle to build more complex ligand architectures. It can be used to link the pyrazole ring to other coordinating moieties, creating bidentate or polydentate ligands. This structural elaboration is critical for creating robust catalysts that resist deactivation and exhibit high efficiency. escholarship.org

Potential in the Development of Advanced Functional Materials

The unique combination of a heterocyclic ring, a heavy atom (iodine), and a highly fluorinated substituent makes this compound an interesting building block for advanced functional materials. smolecule.com While specific applications of this exact compound are still emerging, its structural motifs are found in materials with valuable optical and electronic properties.

Derivatives of pyrazolo[1,5-a]pyrimidine, accessible from pyrazole precursors, have been noted for their significant photophysical properties. mdpi.com The incorporation of a heavy iodine atom can facilitate intersystem crossing, a key process in the design of phosphorescent materials used in organic light-emitting diodes (OLEDs). The trifluoromethyl group can enhance material properties such as thermal stability, volatility, and solubility in organic solvents, which are crucial for device fabrication and performance. Furthermore, pyrazole-based azo compounds have been suggested for use in photodynamic therapy and as photo-switches, indicating the potential for creating light-responsive materials. sciforum.net

Q & A

Basic: What are the primary synthetic methodologies for 5-iodo-3-(trifluoromethyl)-1H-pyrazole?

The synthesis typically involves two key steps: (1) constructing the pyrazole core with a trifluoromethyl group and (2) introducing iodine at the 5-position.

- Pyrazole Core Formation : Condensation of trifluoromethyl ketones (e.g., alkynyl trifluoromethyl ketones) with hydrazines under acidic conditions generates 3-(trifluoromethyl)-1H-pyrazole derivatives .

- Iodination : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·Et₂O) can introduce iodine at the 5-position. Alternative routes involve diazonium salt intermediates (e.g., reacting 5-aminopyrazole derivatives with NaNO₂/HBF₄, followed by iodide substitution) .

Key Considerations : Regioselectivity in iodination depends on directing groups and reaction conditions.

Basic: How is this compound characterized structurally?

- Spectral Analysis :

- X-ray Crystallography : Resolves regiochemistry and confirms the planar pyrazole ring. For example, bond angles around the iodine atom (~180°) indicate sp² hybridization .

Advanced: How can the iodine substituent be leveraged for further functionalization?

The 5-iodo group enables cross-coupling reactions to introduce diverse moieties:

- Sonogashira Coupling : React with terminal alkynes (e.g., phenylacetylene) using Pd(PPh₃)₄/CuI catalysis to form 5-alkynyl derivatives. Yields >70% are achievable in THF/Et₃N at 50°C .

- Suzuki-Miyaura Coupling : Substitute iodine with aryl/heteroaryl boronic acids (e.g., 4-fluorophenylboronic acid) under Pd(OAc)₂ catalysis. Optimize with Cs₂CO₃ as base in DMF/H₂O .

Challenge : Competing protodeiodination may occur; use anhydrous conditions and excess ligand (e.g., PPh₃) to suppress side reactions.

Advanced: What role does the trifluoromethyl group play in biological activity?

- Electron-Withdrawing Effects : The -CF₃ group enhances metabolic stability and influences binding affinity in enzyme inhibitors. For example, COX-2 inhibitors (e.g., celecoxib analogs) show improved selectivity when -CF₃ occupies hydrophobic pockets .

- Biological Testing :

Advanced: How do structural modifications impact acaricidal activity in pyrazole derivatives?

- Case Study : In analogs like 5-bromo-N-(4-chloro-2-methylphenyl)-1-(2,6-dichloro-4-CF₃-phenyl)-1H-pyrazole-3-carboxamide, the trifluoromethyl group enhances lipid solubility, improving penetration into mite cuticles. At 500 mg/L, mortality reaches 100%, but drops to 30–50% at 100 mg/L, indicating a concentration-dependent effect .

- Methodology :

- Bioassays : Test against Tetranychus cinnabarinus using leaf-dip methods.

- SAR Analysis : Correlate substituent electronegativity (e.g., -CF₃ vs. -Cl) with LC₅₀ values.

Advanced: What analytical methods resolve contradictions in regiochemical assignments?

- Contradiction Example : Discrepancies in iodination position (C3 vs. C5) may arise from ambiguous NMR data.

- Resolution Strategies :

Advanced: How are computational methods used to optimize synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.